molecular formula C32H41N3O5S2 B2856794 ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-64-7

ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2856794
CAS No.: 524063-64-7
M. Wt: 611.82
InChI Key: DHHHNYRMCUFCRQ-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative with a complex polycyclic scaffold. Its core structure comprises a tetrahydrothieno[2,3-c]pyridine ring system substituted at the 2-position with a 4-(N,N-diisobutylsulfamoyl)benzamido group, at the 3-position with an ethyl ester, and at the 6-position with a benzyl moiety.

Properties

IUPAC Name

ethyl 6-benzyl-2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N3O5S2/c1-6-40-32(37)29-27-16-17-34(20-24-10-8-7-9-11-24)21-28(27)41-31(29)33-30(36)25-12-14-26(15-13-25)42(38,39)35(18-22(2)3)19-23(4)5/h7-15,22-23H,6,16-21H2,1-5H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHHNYRMCUFCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex compound with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thieno[2,3-c]pyridines and features a tetrahydro structure which contributes to its biological activity. The presence of various functional groups such as the sulfonamide and amide moieties enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

  • Case Study : A study evaluating a related thieno[2,3-c]pyridine compound demonstrated a growth inhibition of 50% (GI50) at concentrations around 10 µM in breast cancer cell lines . This suggests that structural modifications can enhance potency against specific cancer types.

The mechanism by which these compounds exert their effects often involves modulation of key signaling pathways. For instance:

  • Adenosine Receptor Modulation : Research has shown that certain thieno[2,3-c]pyridines act as allosteric modulators at the A1 adenosine receptor. This modulation can lead to altered phosphorylation patterns in downstream signaling pathways such as ERK1/2 .

Antimicrobial Activity

Compounds with similar structural features have also been noted for their antimicrobial activities. The presence of the sulfonamide group is particularly significant:

  • Antimicrobial Efficacy : Studies have reported that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . this compound may therefore possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-c]pyridine derivatives. Key observations include:

Structural FeatureEffect on Activity
Benzyl GroupEnhances lipophilicity and receptor binding
Sulfamoyl GroupIncreases solubility and potential for enzyme inhibition
Tetrahydro RingInfluences conformational flexibility and receptor interaction

These modifications can significantly alter the pharmacokinetic and pharmacodynamic profiles of the compounds.

Scientific Research Applications

Ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a thieno[2,3-c]pyridine core and various functional groups, including an ethyl ester, a benzamide, and a sulfamoyl moiety. It has a molecular formula of C23H30N4O3S and a molecular weight of approximately 454.58 g/mol.

Potential Applications
this compound has potential applications in various fields:

  • Pharmaceutical development This compound shows promise in drug design and discovery, particularly for creating new treatments.
  • Agrochemicals It can be used in developing new herbicides, pesticides, and fungicides.
  • Material science It serves as a precursor for creating advanced materials with specific properties.

Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies may include:

  • Protein-ligand binding assays These assays determine the binding affinity and specificity of the compound for target proteins.
  • Enzyme inhibition studies These studies evaluate the compound's ability to inhibit specific enzymes.
  • Cell-based assays These assays assess the compound's effects on cellular functions and signaling pathways.

Structural Analogues and Biological Activities
Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesBiological Activity
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateTetrahydrothieno core with amino and ester groupsAntimicrobial and anticancer
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateSimilar tetrahydrothieno structure; methyl instead of benzylAntimicrobial
5H-pyrrolo[1,2-c]imidazol derivativesDifferent heterocyclic core but similar functional groupsDiverse biological activities

Comparison with Similar Compounds

Table 1: Substituent and Physicochemical Properties of Selected Analogs

Compound Name Substituent at Position 2 Yield (%) Melting Point (°C) Key Structural Features
Target Compound 4-(N,N-Diisobutylsulfamoyl)benzamido N/A N/A Sulfamoyl group, diisobutyl branches
Ethyl 6-benzyl-2-(((phenylamino)(pyrrolidin-1-yl)methylene)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (5b) (Phenylamino)(pyrrolidin-1-yl)methylene)amino 88 123–126 Pyrrolidine ring, phenylamino group
Ethyl 6-benzyl-2-(((phenylamino)(piperidin-1-yl)methylene)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (5c) (Phenylamino)(piperidin-1-yl)methylene)amino 76 92–95 Piperidine ring, phenylamino group
(2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) 3-(Trifluoromethyl)phenyl N/A N/A Trifluoromethyl substitution, thiophene core

Key Observations :

  • Substituent Diversity: The target compound’s sulfamoyl benzamido group contrasts with the phenylamino-heterocyclic amine substituents in 5b and 5c. Sulfamoyl groups are known to enhance hydrogen-bonding capacity and metabolic stability compared to purely hydrophobic substituents like trifluoromethyl in PD 81,723.
  • Synthetic Yields : Analogs 5b and 5c demonstrate moderate-to-high yields (76–88%), suggesting that introducing bulky substituents (e.g., sulfamoyl) may require optimized conditions to maintain efficiency.

Allosteric Modulation and Receptor Binding

PD 81,723, a 2-amino-3-benzoylthiophene derivative, exhibits dual activity as an allosteric enhancer and competitive antagonist at adenosine A1 receptors. Its 3-(trifluoromethyl) substitution optimizes allosteric enhancement, while the thiophene core is critical for activity.

Lipophilicity and Bioavailability

The diisobutyl branches in the target compound’s sulfamoyl group likely increase lipophilicity compared to the polar pyrrolidine/piperidine substituents in 5b and 5c. This could enhance blood-brain barrier penetration, a desirable trait for central nervous system-targeted therapeutics. However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation adjustments.

Q & A

Q. What are the critical synthetic steps and analytical techniques for validating the compound’s purity and structure?

The synthesis involves multi-step organic reactions, including:

  • Amide coupling : The diisobutylsulfamoyl benzamido group is introduced via carbodiimide-mediated coupling, requiring anhydrous conditions and inert atmosphere to prevent side reactions .
  • Ring closure : The tetrahydrothieno-pyridine core is formed via cyclization under reflux with catalysts like p-toluenesulfonic acid .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is used, followed by recrystallization from ethanol/water mixtures .

Q. Key analytical methods :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and functional group integrity (e.g., sulfonamide protons at δ 3.1–3.3 ppm, aromatic protons in the benzyl group at δ 7.2–7.4 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 642.2) and purity (>95%) .

Q. How do substituents on the aromatic rings influence the compound’s reactivity and stability?

  • Electron-withdrawing groups (e.g., sulfamoyl) reduce electron density on the benzamido moiety, making it less prone to electrophilic substitution but more reactive toward nucleophilic agents like Grignard reagents .
  • Steric effects : The diisobutyl group on the sulfonamide limits rotational freedom, potentially stabilizing specific conformations relevant to biological activity .
  • Stability tests under acidic/basic conditions (e.g., pH 2–12 for 24 hours) show degradation at extremes, suggesting the need for neutral buffers in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

  • Design of Experiments (DoE) : Use response surface methodology to optimize parameters (temperature, solvent polarity, catalyst loading). For example, increasing DMF content from 10% to 30% improves amide coupling efficiency by 22% .
  • Flow chemistry : Continuous-flow systems reduce side reactions (e.g., hydrolysis of the ethyl ester) by precise control of residence time and temperature gradients .
  • In-line monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments (e.g., quenching excess reagents to prevent over-reaction) .

Q. How can contradictory data on biological activity (e.g., target selectivity) be resolved?

  • Computational docking : Perform molecular dynamics simulations to assess binding affinity variations across isoforms (e.g., kinase vs. GPCR targets). For example, the sulfamoyl group may exhibit stronger hydrogen bonding with kinase ATP pockets than with GPCRs .
  • Comparative assays : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based cAMP assays for functional activity) to validate target engagement .
  • Metabolite profiling : LC-MS/MS identifies off-target interactions with cytochrome P450 enzymes, which may explain discrepancies in in vitro vs. in vivo efficacy .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Systematically modify substituents (e.g., replace diisobutylsulfamoyl with dimethylsulfamoyl) and test activity in enzyme inhibition assays .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., crystallographic data from can guide modifications to the tetrahydrothieno-pyridine core) .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding energy (e.g., ΔΔG calculations for sulfonamide variants) .

Q. How should researchers address solubility limitations in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (up to 10% v/v) to enhance aqueous solubility without disrupting assay integrity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the carboxylate moiety, improving bioavailability .
  • Nanoformulation : Encapsulate the compound in liposomes (e.g., DSPC/cholesterol) to achieve sustained release in cell culture .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50_{50}50​ values across studies?

  • Assay standardization : Ensure consistent buffer composition (e.g., 1 mM Mg2+^{2+} in kinase assays) and cell passage number .
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Meta-analysis : Apply statistical models (e.g., mixed-effects regression) to account for batch effects or instrument sensitivity differences .

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